An In-Depth Technical Guide to N,N-Diethyl-4-nitroaniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to N,N-Diethyl-4-nitroaniline: Properties, Synthesis, and Applications
Introduction: N,N-Diethyl-4-nitroaniline, often abbreviated as DENA, is a substituted aromatic amine that holds significant interest in various fields of chemical research and development. Characterized by a diethylamino group acting as a potent electron donor and a nitro group as a strong electron acceptor, this molecule exhibits a pronounced "push-pull" electronic structure. This configuration is the foundation for its notable solvatochromic and nonlinear optical (NLO) properties, making it a valuable tool for researchers. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and key applications, tailored for scientists and professionals in drug development and chemical research.
Section 1: Physicochemical and Spectroscopic Profile
N,N-Diethyl-4-nitroaniline typically appears as a yellow crystalline solid and is insoluble in water but soluble in organic solvents like chloroform and acetonitrile.[1][2] Its core physical and chemical characteristics are summarized below.
Table 1: Physicochemical Properties of N,N-Diethyl-4-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 2216-15-1 | [2] |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 194.23 g/mol | [2] |
| Appearance | Yellow needles or crystalline mass | [1] |
| Melting Point | 77.5 °C | |
| Boiling Point | ~350.7 °C (estimate) | [2] |
| Solubility | Insoluble in water; Slightly soluble in acetonitrile and chloroform. | [1][2] |
| Purity | Typically ≥97-98% | [3] |
Spectroscopic Characteristics
The spectroscopic profile of N,N-Diethyl-4-nitroaniline is a direct reflection of its unique electronic structure.
-
UV-Visible Spectroscopy: The molecule exhibits a strong absorption band in the UV-visible region, which is highly sensitive to the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the charge-transfer character of its lowest electronic transition.[4][5] This property makes it an excellent probe for studying solvent polarity.[6][7]
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1520-1480 cm⁻¹ and 1355-1315 cm⁻¹, respectively. Other significant peaks include C-N stretching from the diethylamino group and various C-H and C=C stretching and bending vibrations from the aromatic ring.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum typically shows a characteristic AA'BB' system for the aromatic protons. The protons ortho to the nitro group are deshielded and appear downfield, while the protons ortho to the diethylamino group are shielded and appear upfield. The ethyl protons present as a quartet and a triplet, characteristic of an ethyl group.
-
¹³C NMR: The carbon NMR spectrum reveals distinct signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded and the carbon attached to the diethylamino group being shielded. Signals for the two carbons of the ethyl groups are also observed in the aliphatic region.
-
Section 2: Synthesis and Characterization
A common and reliable method for the synthesis of N,N-Diethyl-4-nitroaniline is the direct alkylation of 4-nitroaniline with an ethylating agent.
Experimental Protocol: Synthesis via Ethylation
This protocol describes the synthesis of N,N-Diethyl-4-nitroaniline from 4-nitroaniline and iodoethane.
Materials:
-
4-nitroaniline
-
Iodoethane (or Diethyl sulfate)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-nitroaniline (1 equivalent), anhydrous potassium carbonate (2.5 equivalents), and DMF.
-
Addition of Alkylating Agent: While stirring the suspension, slowly add iodoethane (2.2 equivalents) to the flask.
-
Reaction: Heat the mixture to 80-90 °C and maintain this temperature with stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A yellow precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with water to remove DMF and inorganic salts.
-
Purification: Purify the crude solid by recrystallization from ethanol to yield bright yellow needles of N,N-Diethyl-4-nitroaniline.
-
Characterization: Confirm the identity and purity of the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra. The results should be consistent with the reference data for the compound.
Causality Note: Potassium carbonate is used as a base to deprotonate the amine of 4-nitroaniline, making it a more potent nucleophile. DMF is chosen as the solvent due to its high boiling point and its ability to dissolve both the organic reactants and the inorganic base. Recrystallization from ethanol is effective because the product is highly soluble in hot ethanol but sparingly soluble at room temperature, allowing for efficient purification.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N,N-Diethyl-4-nitroaniline.
Section 3: Core Chemical Reactivity
The reactivity of N,N-Diethyl-4-nitroaniline is dominated by the interplay between the electron-donating diethylamino group and the electron-withdrawing nitro group.
-
The "Push-Pull" System: The diethylamino group pushes electron density into the aromatic ring through resonance, while the nitro group withdraws electron density. This creates a highly polarized molecule with significant charge separation in the ground state, which is further enhanced in the excited state. This charge-transfer character is the origin of its interesting optical properties.
Resonance Structures Diagram
Caption: Resonance contributing to the push-pull system. (Note: The above DOT script is a template. A chemical drawing program would be needed to generate the actual images of the molecular structures.)
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (NH₂) using various reducing agents, such as tin(II) chloride (SnCl₂/HCl) or catalytic hydrogenation (H₂/Pd-C). This transformation yields N¹,N¹-diethylbenzene-1,4-diamine, a valuable synthetic intermediate for the preparation of dyes, polymers, and pharmaceutical compounds.[1]
-
Electrophilic Aromatic Substitution: The aromatic ring is highly activated towards electrophilic substitution by the powerful donating effect of the diethylamino group. However, the directing effects of the two groups are opposed, and reaction conditions must be carefully controlled to achieve selective substitution.
Section 4: Key Applications in Modern Research
The unique electronic properties of N,N-Diethyl-4-nitroaniline make it a versatile molecule in several research areas.
Solvatochromic Probes
The significant shift in the UV-Vis absorption maximum (λ_max) of N,N-Diethyl-4-nitroaniline in solvents of different polarities makes it an ideal probe for characterizing solvent environments.[4] Generally, a red shift (to longer wavelengths) is observed as the solvent polarity increases. This is because more polar solvents stabilize the charge-separated excited state more than the ground state, thus lowering the energy of the electronic transition.
Nonlinear Optical (NLO) Materials
The large difference in dipole moment between the ground and excited states, a direct result of the push-pull system, imparts a significant second-order nonlinear optical response. This makes N,N-Diethyl-4-nitroaniline and its derivatives candidates for use in NLO materials for applications such as frequency doubling in lasers and optical switching.
Synthetic Intermediate
As a functionalized aniline, it serves as a building block in organic synthesis. Its derivatives are used in the creation of azo dyes, materials for organic light-emitting diodes (OLEDs), and as precursors for more complex molecules in medicinal chemistry.[8]
Section 5: Safety and Handling
N,N-Diethyl-4-nitroaniline is a chemical that must be handled with appropriate safety precautions. While specific toxicity data is limited, related aromatic nitro compounds and amines can be harmful.[1]
-
Hazards: May cause skin and eye irritation. Structurally similar chemicals are known to cause methemoglobinemia.[1] It is considered probably combustible.[2] Aromatic nitro compounds can be reactive and may form explosive mixtures under specific conditions, particularly in the presence of strong bases or reducing agents.[1]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] Avoid breathing dust.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] Keep away from strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
N,N-Diethyl-4-nitroaniline is more than just a simple chemical intermediate; it is a powerful tool for probing molecular environments and a foundational structure for advanced materials. Its pronounced push-pull electronics give rise to fascinating solvatochromic and nonlinear optical properties that are of great interest to researchers. A thorough understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the laboratory and in the development of new technologies.
References
-
Solvatochromism as a new tool to distinguish structurally similar compounds. (n.d.). PMC. Retrieved January 6, 2026, from [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 5). Thermo Fisher Scientific. Retrieved January 6, 2026, from [Link]
-
Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes. (2024, January 2). PMC - NIH. Retrieved January 6, 2026, from [Link]
-
UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM)... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Solvent - Wikipedia. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]
-
Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 6, 2026, from [Link]
Sources
- 1. N,N-DIETHYL-4-NITROANILINE | 2216-15-1 [chemicalbook.com]
- 2. N,N-DIETHYL-4-NITROANILINE CAS#: 2216-15-1 [m.chemicalbook.com]
- 3. N,N-Diethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 4. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Study of the Ternary Mixture of Methanol/Formamide/Acetonitrile via Solvatochromic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
